2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)-
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Overview
Description
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a colorless to pale yellow liquid with a pleasant, minty odor and is used in various applications, including flavoring, fragrance, and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- can be achieved through the acetylation of trans-carveol. This reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of trans-carveyl acetate involves the large-scale acetylation of trans-carveol using acetic anhydride and a suitable catalyst. The reaction is conducted in a continuous flow reactor to ensure high yield and purity of the product . The crude product is then subjected to distillation to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways . For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity . Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
cis-Carveyl acetate: The cis isomer of trans-carveyl acetate with similar chemical properties but different spatial arrangement of atoms.
Carveol: The parent alcohol from which trans-carveyl acetate is derived.
L-Carvyl acetate: Another stereoisomer with different optical activity.
Uniqueness
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, (1R-trans)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers . Its trans configuration allows for specific interactions with molecular targets, leading to its unique applications in various fields .
Properties
CAS No. |
5258-00-4 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12+/m0/s1 |
InChI Key |
YTHRBOFHFYZBRJ-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C[C@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Origin of Product |
United States |
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